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Compound of Interest

Compound Name: m-PEG5-CH2COOH

Cat. No.: B1676793

An In-depth Technical Guide to m-PEG5-CH2COOH

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acetic acid
with five ethylene glycol units (m-PEG5-CH2COOH), a discrete PEGylation reagent crucial for
researchers, scientists, and professionals in drug development. It details the molecule's
physicochemical properties, experimental protocols for its characterization and application, and
a visual representation of a typical workflow.

Core Properties of m-PEG5-CH2COOH

m-PEG5-CH2COOH, systematically named 2,5,8,11,14-pentaoxahexadecan-16-oic acid, is a
monodisperse polyethylene glycol (PEG) derivative.[1][2] It features a terminal methoxy group
and a carboxylic acid group, making it a valuable tool in bioconjugation.[3] The hydrophilic PEG
spacer enhances the solubility of conjugated molecules in aqueous media.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for m-PEG5-CH2COOH.
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Property Value References
2,5,8,11,14-
IUPAC Name pentaoxahexadecan-16-oic [1]
acid
Synonyms m-PEG5-acid [1]
CAS Number 16024-66-1 [1114]
Molecular Formula C11H2207 [1114]
Molecular Weight 266.29 g/mol [1]
Exact Mass 266.1366 [1]
Purity Typically >95% to >98% [1][4]
Appearance Solid powder or liquid [1][5]
Density (liquid) ~1.124 g/cm3 [5]
Solubility Soluble in DMSO [1]

Short term (days to weeks) at
N 0-4°C; Long term (months to
Storage Conditions ] [1]
years) at -20°C. Store in a dry,

dark environment.

Note: Some sources may erroneously report the molecular formula as C13H2608 with a
molecular weight of 310.34.[6][7] The data presented here is consistent with the IUPAC name.

Applications in Research and Drug Development

The primary application of m-PEG5-CH2COOH is as a linker in bioconjugation, a process
known as PEGylation. This involves covalently attaching the PEG derivative to proteins,
peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic
properties.[8]

Key applications include:
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» Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to connect an
antibody to a cytotoxic drug.[5] The PEG spacer can enhance the solubility and stability of
the ADC.[9]

o PROTACS: Itis used as a PEG-based linker in the synthesis of Proteolysis Targeting
Chimeras (PROTACS).[5]

o Drug Delivery: The hydrophilic nature of the PEG chain helps to increase the in vivo stability
and circulation time of therapeutic agents by reducing enzymatic degradation and renal
clearance.[8]

o Surface Modification: It is used to functionalize the surface of nanoparticles and other drug
delivery systems to reduce non-specific protein binding.[8]

Experimental Protocols

This section provides detailed methodologies for the characterization and a primary application
of m-PEG5-CH2COOH.

Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR is a powerful technique to confirm the structure and purity of m-PEG5-CH2COOH.[10]

o Objective: To verify the chemical structure and assess the purity of the m-PEG5-CH2COOH
sample.

o Materials:

o m-PEG5-CH2COOH sample

[e]

Deuterated solvent (e.g., Chloroform-d, CDCIs or Dimethyl sulfoxide-de, DMSO-ds)

[e]

NMR tubes

o

NMR spectrometer (e.g., 400 MHz)
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e Procedure:

o Dissolve a small amount of the m-PEG5-CH2COOH sample in the chosen deuterated
solvent within an NMR tube.

o Acquire the *H NMR spectrum.

o Data Interpretation:

The spectrum should show a singlet corresponding to the methoxy (CHsO-) protons.

» A series of peaks corresponding to the ethylene glycol repeating units (-OCH2CH20-)
will be present in the backbone region of the spectrum.

» Signals corresponding to the methylene protons of the acetic acid group (-CH2COOH)
should be identifiable.

» The integration of these peaks can be used to confirm the structure and, in some cases,
estimate the molecular weight.[10] Using DMSO-de as the solvent can be advantageous
as the hydroxyl proton resonance is often well-defined and does not shift significantly,
aiding in quantification.[11]

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise molecular weight of m-PEG5-CH2COOH.
[12]

o Objective: To confirm the molecular weight of the m-PEG5-CH2COOH.
o Materials:

o m-PEG5-CH2COOH sample

o Appropriate solvent (e.g., methanol, acetonitrile/water mixture)

o Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

e Procedure:
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Prepare a dilute solution of the m-PEG5-CH2COOH sample in a suitable solvent.

[e]

o

Introduce the sample into the mass spectrometer.

[¢]

Acquire the mass spectrum.

Data Interpretation: The resulting spectrum should display a prominent peak
corresponding to the molecular ion of m-PEG5-CH2COOH (e.g., [M+H]* or [M+Na]*). The
measured mass should align with the theoretical molecular weight of 266.29 g/mol .[1]

[¢]

Protocol for Protein Conjugation (PEGylation)

This protocol describes the conjugation of m-PEG5-CH2COOH to a primary amine (e.g., a
lysine residue on a protein) using EDC/NHS chemistry.[8][13]

¢ Objective: To covalently attach m-PEG5-CH2COOH to a protein.
o Materials:
o m-PEG5-CH2COOH
o Protein with available primary amines
o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]
o N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS[14]
o Activation Buffer: 0.1M MES, pH 4.5-6.0[8][15]

o Conjugation Buffer: Amine-free buffer such as 0.1 M Phosphate Buffered Saline (PBS), pH
7.2-7.5[8]

o Quenching Buffer: e.g., Tris or glycine solution[8]
o Purification system (e.g., size-exclusion chromatography or dialysis)[8]
e Procedure:

o Reagent Preparation:
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» Equilibrate all reagents to room temperature.

» Prepare a stock solution of m-PEG5-CH2COOH in an anhydrous solvent like DMSO or
DMF.[13]

» Dissolve the protein in the Conjugation Buffer.

» Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation
Buffer or ultrapure water.[8]

o Activation of m-PEG5-CH2COOH:

» In areaction vessel, combine the m-PEG5-CH2COOH solution with EDC and NHS. A
common molar ratio is 1:2:2 (PEG:EDC:NHS), though this may need optimization.[8]

» |ncubate for 15-30 minutes at room temperature. This step is most efficient at a pH
between 4.5 and 7.2.[8][15]

o Conjugation to Protein:
» Immediately add the activated m-PEG5-CH2COOH mixture to the protein solution.

» Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. The reaction with primary
amines is most efficient at a pH between 7.0 and 8.5.[8]

» Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
o Quenching:

» Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS
esters.[8]

o Purification:

» Remove unreacted PEG, EDC, NHS, and quenching reagents using size-exclusion
chromatography or dialysis.[8]

o Characterization:
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= Analyze the purified PEGylated protein using techniques like SDS-PAGE (which will
show a molecular weight shift), mass spectrometry, and functional assays to confirm
successful conjugation.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
an antibody-drug conjugate (ADC) using a PEG linker like m-PEG5-CH2COOH.

Synthesis

Cytotoxic Drug
(Payload)

— Characterization
Purification

Analysis
m-PEG5-CH2COOH Linker Activation o oo Antibody-Drug Purification - Mass Spectrometry
(Linker) (e.g., EDC/NHS) g Conjugate (ADC) (e.g., SEC, Dialysis) » - SDS-PAGE
- Functional Assays
Antibody

Click to download full resolution via product page

Caption: Workflow for ADC Synthesis using m-PEG5-CH2COOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.medkoo.com/products/28442
https://www.researchgate.net/publication/367239334_NMR_Characterization_of_Polyethylene_Glycol_Conjugates_for_Nanoparticle_Functionalization
https://broadpharm.com/product/bp-23433
https://glycomindsynth.com/product_detail/2332/PEG%20Acid
https://www.medchemexpress.com/m-peg5-ch2cooh.html
https://precisepeg.com/products/m-peg5-ch2cooh
https://axispharm.com/product-category/peg-linkers/m-peg-linkers/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_m_PEG10_acid_Conjugation_to_Primary_Amines.pdf
https://www.biochempeg.com/adc-conjugation
https://pmc.ncbi.nlm.nih.gov/articles/PMC9893458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9893458/
https://www.researchgate.net/publication/231692422_Proton_NMR_characteristics_of_polyethylene_glycol_and_derivatives
https://www.ingenieria-analitica.com/en/attachment/pdf/print/analysis-of-polyethylene-glycol-peg-and-a-mono-and-di-pegylated-therapeutic-protein-using-hplc-and-q-tof-mass-spectrometry-pdf-857
https://broadpharm.com/protocol_files/peg_acid
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0017125_EDC_UG.pdf
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_65254_16.pdf
https://www.benchchem.com/product/b1676793#understanding-the-molecular-weight-of-m-peg5-ch2cooh
https://www.benchchem.com/product/b1676793#understanding-the-molecular-weight-of-m-peg5-ch2cooh
https://www.benchchem.com/product/b1676793#understanding-the-molecular-weight-of-m-peg5-ch2cooh
https://www.benchchem.com/product/b1676793#understanding-the-molecular-weight-of-m-peg5-ch2cooh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

